molecular formula C6H9ClN2O3 B13585333 1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride

1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride

Cat. No.: B13585333
M. Wt: 192.60 g/mol
InChI Key: DSYPEHOLRYNJDB-UHFFFAOYSA-N
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Description

1-Hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride typically involves the cyclization of amido-nitriles under mild conditions. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

1-Hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylicacidhydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H9ClN2O3

Molecular Weight

192.60 g/mol

IUPAC Name

3-hydroxy-2,5-dimethylimidazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H8N2O3.ClH/c1-3-5(6(9)10)8(11)4(2)7-3;/h11H,1-2H3,(H,9,10);1H

InChI Key

DSYPEHOLRYNJDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)C)O)C(=O)O.Cl

Origin of Product

United States

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